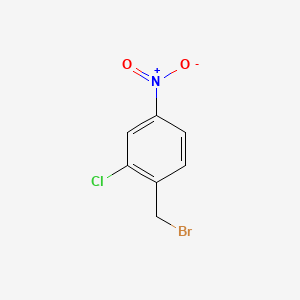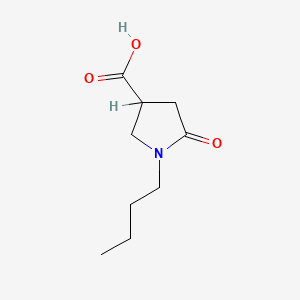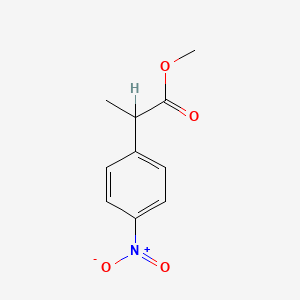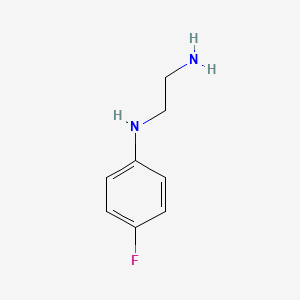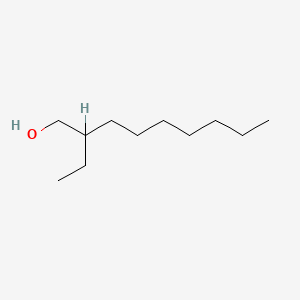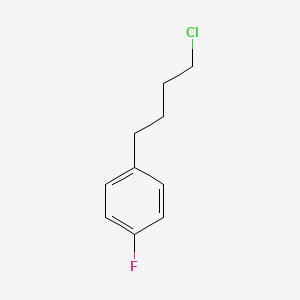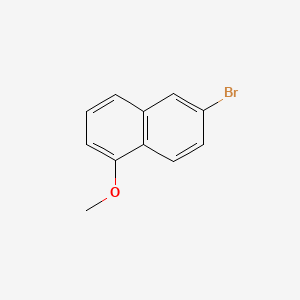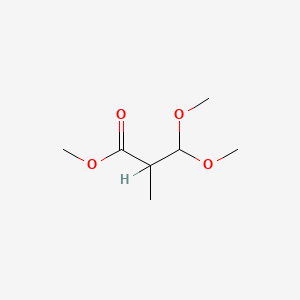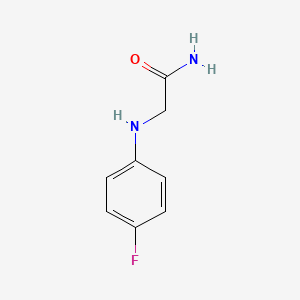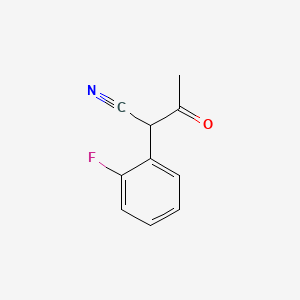
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, was synthesized by a reaction involving isoxazoline . Another related compound, “3-(4-bromophenyl)-1,5-diphenylformazan”, was synthesized and its crystal structure was reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “4-Bromophenylacetic acid” reacts with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “3-(4-Bromophenyl)propionic acid” has a molecular weight of 229.071 Da and a density of 1.5±0.1 g/cm³ .Aplicaciones Científicas De Investigación
Liquid Crystal Displays (LCDs)
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole: is a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers. These materials are crucial for the development of LCDs, which rely on the unique properties of liquid crystals to display images. The ability of these compounds to form a smectic A mesophase above a soft crystal phase is particularly valuable for stable and high-quality visual outputs in LCDs .
Organic Semiconductors
The molecular structure of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole lends itself to the creation of organic semiconductors. These semiconductors are used in various electronic devices due to their processability and functionality. They offer an alternative to traditional silicon-based semiconductors, with potential applications in flexible electronics and organic light-emitting diodes (OLEDs) .
Polymer Synthesis
This compound serves as an intermediate for the synthesis of main-chain liquid crystal polymers (MCLCPs) through Mizoroki–Heck polymerization. MCLCPs have a wide range of applications due to their high modulus, chemical resistance, low flammability, and morphological stability. They are promising competitors to ceramics, composites, and other plastics for hard materials .
Biomedical Applications
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole: derivatives have shown promise in various biomedical applications. For instance, they have potential for the regulation of inflammatory diseases, as indicated by docking studies. This suggests that they could be used in the development of new anti-inflammatory drugs .
Drug Discovery
The rigid heterocyclic system of this compound makes it a “privileged scaffold” in drug discovery. It can orient functional substituents in a way that is recognized by target molecules, leading to the development of new therapeutic agents with activities such as antibacterial, antidiabetic, anticancer, and more .
Pharmacological Activity
The electrochemically induced synthesis of derivatives of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole has led to compounds with diverse therapeutic activities. These include antagonistic anti-androgen activity, antitumor, anti-inflammatory, antiviral, and analgesic properties, making them valuable in pharmacological research .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on further elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole”. Additionally, the identification of by-products might aid future efforts to further elucidate the mechanism of formation of similar compounds .
Propiedades
IUPAC Name |
3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZMKFPRRLZZCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389221 |
Source


|
| Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole | |
CAS RN |
313536-71-9 |
Source


|
| Record name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

